1-(2-Bromoacetyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(2-Bromoacetyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C6H6BrNO and a molecular weight of 188.02 g/mol . It is characterized by the presence of a bromoacetyl group attached to a cyclopropane ring, which also bears a carbonitrile group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(2-Bromoacetyl)cyclopropane-1-carbonitrile typically involves the reaction of cyclopropane-1-carbonitrile with bromoacetyl bromide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
1-(2-Bromoacetyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Reduction reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation reactions: The cyclopropane ring can be oxidized to form ring-opened products under the influence of strong oxidizing agents.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoacetyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromoacetyl)cyclopropane-1-carbonitrile involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromoacetyl group is particularly reactive towards nucleophiles, leading to the formation of substituted products. The carbonitrile group can participate in various reactions, including reduction and hydrolysis, depending on the reaction conditions.
Comparison with Similar Compounds
1-(2-Bromoacetyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(2-Chloroacetyl)cyclopropane-1-carbonitrile: Similar in structure but with a chloroacetyl group instead of a bromoacetyl group. The reactivity and applications may differ due to the different halogen atoms.
1-(2-Iodoacetyl)cyclopropane-1-carbonitrile: Contains an iodoacetyl group, which may exhibit different reactivity patterns compared to the bromoacetyl group.
Cyclopropane-1-carbonitrile derivatives: Various derivatives with different substituents on the cyclopropane ring can be synthesized, each with unique properties and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromoacetyl group, which can undergo a wide range of chemical transformations.
Properties
IUPAC Name |
1-(2-bromoacetyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-3-5(9)6(4-8)1-2-6/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUXZQBNHQKOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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